molecular formula C17H25N3O3 B5603321 2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one

2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5603321
M. Wt: 319.4 g/mol
InChI Key: QSXFCGUOKCXNPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves intricate chemical reactions that result in the formation of spirocyclic structures. Methods for synthesizing such compounds include Claisen condensation, decarboxylation, spirocyclization, and reactions with electrophiles (Cordes et al., 2013). Additionally, one-pot multi-component reactions (MCRs) have been utilized to introduce various functional groups into the diazaspiro[5.5]undecane framework, enhancing the compound's complexity and potential applications (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through single-crystal X-ray diffraction, revealing intricate details such as bond lengths, angles, and the overall three-dimensional configuration. These structures often exhibit unique features like non-planar rings and supramolecular chain formations through hydrogen bonding (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including spirocyclization, which is crucial for constructing the spirocyclic core. They also react with different electrophiles to produce a wide range of adducts, demonstrating the compounds' reactivity and potential for further functionalization (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points and crystal structures, are influenced by their molecular configurations. The crystalline structures are often stabilized by weak intermolecular hydrogen bonds, highlighting the importance of non-covalent interactions in determining the physical properties of these compounds (Zeng & Jian, 2010).

Scientific Research Applications

Synthesis and Pharmacological Properties

The compound 2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one is a part of a broader class of compounds known for their diverse pharmacological properties and roles in scientific research, particularly in the development of new pharmaceuticals. For instance, derivatives of diazaspiro undecanes have been explored for their potential in treating various diseases, including hypertension and chemokine-mediated diseases. The synthesis techniques and evaluation of these compounds have significantly contributed to understanding their pharmacodynamics and pharmacokinetics.

Bioactivity and Synthesis

Compounds within the diazaspiro[5.5]undecane family, including the specific compound , have been the subject of extensive studies to elucidate their biological activity and synthesis methods. These compounds have shown promise in treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders. The privileged structure of the diazaspiro[5.5]undecane nucleus allows for significant bioactivity, making these compounds valuable in drug discovery and development (Blanco‐Ania et al., 2017).

Applications in Antihypertensive Therapy

Research has demonstrated the effectiveness of diazaspiro[5.5]undecane derivatives as antihypertensive agents. For example, a study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones showed significant activity in lowering blood pressure, highlighting the potential of these compounds in hypertension management (Clark et al., 1983).

Chiral Separation and Configuration Determination

The chiral separation of spiro compounds, including those similar to the specified chemical, underscores the importance of stereochemistry in the pharmaceutical applications of these molecules. The ability to separate and determine the configuration of these compounds aids in the synthesis of active pharmaceutical ingredients and the development of drugs with specific enantiomeric properties (Liang et al., 2008).

properties

IUPAC Name

2-(2-methoxyethyl)-8-(1H-pyrrole-2-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-23-11-10-19-12-17(7-5-15(19)21)6-3-9-20(13-17)16(22)14-4-2-8-18-14/h2,4,8,18H,3,5-7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXFCGUOKCXNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCCN(C2)C(=O)C3=CC=CN3)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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